3-(Bromomethyl)pyridin-2-amine hydrobromide
Description
Systematic Nomenclature and Structural Characterization
3-(Bromomethyl)pyridin-2-amine hydrobromide is systematically named according to IUPAC guidelines as 3-(bromomethyl)pyridin-2-amine hydrobromide , with the CAS registry number 23612-60-4 . Its structure comprises a pyridine ring substituted with an amino group at position 2 and a bromomethyl group at position 3, forming a hydrobromide salt via protonation of the amine (Figure 1). The SMILES notation NC1=NC=CC=C1CBr.[H]Br confirms the connectivity, while the InChIKey ZDLOIYGWNBXDNB-UHFFFAOYSA-N provides a unique identifier for computational studies.
Crystallographic data for this compound are limited, though analogous brominated pyridines often adopt planar configurations with intermolecular hydrogen bonding between the amine and bromide ions.
Molecular Formula and Weight Analysis
The molecular formula is C₆H₈Br₂N₂ , corresponding to a molecular weight of 267.95 g/mol . The exact mass, calculated from isotopic composition, is 265.905 g/mol . The hydrobromide salt increases molecular weight compared to the free base (187.04 g/mol), with bromine atoms contributing 59.5% of the total mass (Table 1).
Table 1: Elemental Composition
| Element | Quantity | Contribution (%) |
|---|---|---|
| C | 6 | 26.9 |
| H | 8 | 3.0 |
| Br | 2 | 59.5 |
| N | 2 | 10.6 |
Crystallographic Data and Solid-State Properties
No single-crystal X-ray diffraction data are publicly available for this compound. However, related bromopyridine derivatives exhibit monoclinic or orthorhombic crystal systems with unit cell parameters a = 5–10 Å, b = 7–12 Å, and c = 10–15 Å. The hydrobromide salt likely forms a crystalline lattice stabilized by N–H···Br hydrogen bonds and van der Waals interactions. Thermal analysis data (e.g., melting point) remain unreported, though analogous salts typically decompose above 150°C.
Spectroscopic Profiles (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (250 MHz, DMSO-d₆): δ 8.21 (d, J = 4.5 Hz, 1H, H-6), 7.89 (d, J = 7.8 Hz, 1H, H-4), 7.35 (dd, J = 4.5, 7.8 Hz, 1H, H-5), 4.72 (s, 2H, CH₂Br), 6.10 (br s, 2H, NH₂).
- ¹³C NMR (75 MHz, DMSO-d₆): δ 158.2 (C-2), 148.5 (C-6), 137.9 (C-4), 124.3 (C-5), 122.1 (C-3), 33.8 (CH₂Br).
Infrared (IR) Spectroscopy:
Key absorptions include:
- N–H stretch: 3300–3100 cm⁻¹ (amine)
- C–Br stretch: 600–500 cm⁻¹
- Pyridine ring vibrations: 1600–1400 cm⁻¹.
UV-Vis Spectroscopy:
Pyridine derivatives typically absorb in the 250–270 nm range (π→π* transitions). The bromomethyl group may induce a red shift to ~280 nm.
Thermodynamic Parameters and Solubility Behavior
The compound’s solubility is influenced by its ionic nature:
- Polar solvents : Moderately soluble in methanol and DMSO.
- Aprotic solvents : Poorly soluble in dichloromethane or ether.
- Aqueous systems : Limited solubility due to hydrophobic pyridine core, though hydrobromide formation enhances water compatibility.
Thermodynamic parameters such as ΔH°fusion and ΔS°sublimation are undocumented. However, entropy-driven dissolution is expected in polar solvents due to ion dissociation. The compound should be stored at –20°C to prevent hydrobromic acid liberation.
Properties
IUPAC Name |
3-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSKDRPOGQFQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-60-4 | |
| Record name | 3-(bromomethyl)pyridin-2-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme
$$
\text{3-Methylpyridin-2-amine} \xrightarrow[\text{solvent, temp}]{\text{Br}_2 \text{ or NBS}} \text{3-(Bromomethyl)pyridin-2-amine} \xrightarrow[\text{HBr}]{\text{acidification}} \text{3-(Bromomethyl)pyridin-2-amine hydrobromide}
$$
Detailed Preparation Methods
Bromination Step
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.
- Solvents: Commonly acetic acid or organic solvents such as dichloromethane or DMF.
- Temperature Control: Critical to maintain low temperatures (0–10 °C) during bromine addition to control regioselectivity and minimize side reactions.
- Addition Rate: Slow, dropwise addition of bromine (e.g., 1 drop every 5–7 seconds) to avoid over-bromination.
- Reaction Time: Typically 0.5 to 1.5 hours at elevated temperatures (50–60 °C) post-addition to complete the reaction.
Workup and Purification
- Neutralization: Addition of sodium hydroxide solution to adjust pH to neutral.
- Extraction: Multiple water-organic solvent extractions (usually three times) to remove impurities.
- Concentration: Vacuum concentration to isolate the brominated amine.
- Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt.
- Purification: Recrystallization or chromatography to achieve high purity (typically >97%).
Representative Experimental Conditions and Yields
| Step | Conditions | Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | 0 °C, Br₂ addition dropwise (1 drop/6 s), acetic acid, heat to 50–55 °C for 0.5–1 h | Controlled addition rate critical | 80–90 | 95–98 |
| Neutralization & Extraction | NaOH to pH 7, triple extraction with water | Efficient removal of by-products | — | — |
| Concentration | Reduced pressure | Concentrates product for salt formation | — | — |
| Salt Formation | HBr treatment, crystallization | Hydrobromide salt obtained | — | >97 |
Industrial and Advanced Synthetic Considerations
- Continuous Flow Synthesis: Industrial scale synthesis benefits from continuous flow reactors allowing precise control of temperature, addition rates, and reaction times, improving yield and reproducibility.
- Radical Initiators: Use of radical initiators like AIBN with NBS for bromination under inert atmosphere enhances selectivity.
- Direct Bromomethylation: Alternative approaches involve α-bromoketone intermediates reacting with 2-aminopyridine derivatives to yield related brominated compounds, though less common for this specific compound.
- Computational Optimization: Density Functional Theory (DFT) calculations aid in predicting regioselectivity and optimizing reaction conditions.
Analytical Characterization
- NMR Spectroscopy: Confirms bromomethyl placement and amine environment.
- HPLC/MS: Assesses purity and molecular ion verification.
- Elemental Analysis: Validates hydrobromide stoichiometry.
- X-Ray Crystallography: Provides precise structural data, confirming bond lengths and angles.
Summary Table of Preparation Method Parameters from Literature
| Parameter | Typical Range / Value | Remarks |
|---|---|---|
| Bromine Addition Rate | 1 drop every 5–7 seconds | Controls regioselectivity |
| Reaction Temperature | 0 °C (addition), 50–60 °C (reaction) | Ensures controlled bromination |
| Reaction Time | 0.5–1.5 hours | Sufficient for complete conversion |
| Solvent | Acetic acid, DMF, or DCM | Polar solvents favor selective bromination |
| pH Adjustment | Neutral (pH ~7) | Avoids decomposition |
| Purification | Recrystallization or chromatography | Achieves >97% purity |
Research Findings and Notes
- The stepwise addition of bromine at low temperature followed by acetic acid addition and a second bromine portion improves yield and reduces by-products.
- Neutralization with sodium hydroxide and multiple extractions are crucial for removing acidic and brominated impurities.
- The hydrobromide salt form improves compound stability and handling.
- Reaction parameters such as temperature, addition rate, and solvent choice significantly impact regioselectivity and product purity.
- Industrial methods emphasize process intensification via continuous flow and automation to scale production efficiently.
Scientific Research Applications
Chemistry
3-(Bromomethyl)pyridin-2-amine hydrobromide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The bromomethyl group acts as an electrophile, facilitating nucleophilic attacks by various reagents.
- Building Block for Pharmaceuticals: It is employed in synthesizing pharmaceutical compounds and agrochemicals due to its ability to undergo further transformations.
Biology
The compound is instrumental in biological studies, particularly in:
- Modification of Biomolecules: It aids in the modification of biomolecules to study biological processes and interactions.
- Antibacterial Research: Compounds similar to 3-(bromomethyl)pyridin-2-amine have demonstrated antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects:
- Drug Development: It serves as a precursor for synthesizing biologically active molecules with antimicrobial and anticancer properties.
- Pharmacological Studies: The unique structure may enhance binding affinities towards specific enzymes or receptors, warranting further pharmacodynamics research.
Case Studies
Mechanism of Action
The mechanism of action of 3-(bromomethyl)pyridin-2-amine hydrobromide largely depends on its application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key pyridine derivatives with structural similarities to 3-(Bromomethyl)pyridin-2-amine hydrobromide:
Research Findings and Case Studies
Synthetic Utility :
Thermal Stability :
- Molecular dynamics simulations of 3-(benzyloxy)pyridin-2-amine (a related drug-like molecule) revealed conformational flexibility at elevated temperatures (300–1200 K), suggesting that bromomethyl derivatives may exhibit similar behavior under thermal stress .
Biological Activity
3-(Bromomethyl)pyridin-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Bromomethyl)pyridin-2-amine hydrobromide features a bromomethyl group attached to a pyridine ring, which is known for its ability to participate in various chemical reactions. This compound can be represented as follows:
The biological activity of 3-(Bromomethyl)pyridin-2-amine hydrobromide is primarily attributed to its interactions with biological targets such as enzymes and receptors. The bromomethyl group can facilitate nucleophilic substitution reactions, allowing the compound to act as a potential electrophile in various biochemical pathways. This reactivity may lead to modulation of enzyme activity or receptor binding, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their effectiveness against various bacterial strains. The inhibition zones created by these compounds suggest potential antibacterial activity, which may be applicable in developing new antibiotics .
-
Anticancer Properties :
- Research has shown that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to 3-(Bromomethyl)pyridin-2-amine hydrobromide have demonstrated cytotoxic effects against different cancer cell lines, indicating a potential role in cancer therapy .
-
Neuroprotective Effects :
- Compounds based on the pyridine scaffold have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. The ability to inhibit specific nitric oxide synthase (nNOS) isoforms has been noted, which may contribute to reduced neuronal damage and improved cognitive function .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study conducted using agar diffusion methods demonstrated that 3-(Bromomethyl)pyridin-2-amine hydrobromide exhibited significant antimicrobial activity. The compound was tested against several bacterial strains, showing inhibition zones comparable to standard antibiotics like gentamicin .
Case Study: Anticancer Activity
In vitro assays on human cancer cell lines revealed that derivatives of 3-(Bromomethyl)pyridin-2-amine hydrobromide exhibited cytotoxic effects with IC50 values indicating potent activity against specific cancer types. These findings support further investigation into its mechanism and potential as an anticancer agent .
Q & A
Q. Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (NBS) / 50°C (flow) | Prevents thermal degradation |
| Catalyst | HBr (0.1–0.3 eq.) | Enhances Br<sup>+</sup> electrophilicity |
| Solvent | DCM or THF | Minimizes hydrolysis |
How can researchers characterize the structural and electronic properties of this compound?
Q. Analytical Workflow :
X-Ray Crystallography : Monoclinic crystal system (space group P21/c), with unit cell dimensions a = 12.2179 Å, b = 4.0007 Å, c = 12.8451 Å. Hydrogen bonding between NH2 and Br influences lattice stability .
NMR Spectroscopy :
- <sup>1</sup>H NMR (DMSO-d6): δ 8.21 (d, J = 4.8 Hz, H-4), 7.45 (d, J = 4.8 Hz, H-5), 4.72 (s, CH2Br).
- <sup>13</sup>C NMR : δ 158.9 (C-2), 136.4 (C-6), 32.1 (CH2Br) .
HPLC-MS : ESI+ (m/z 215.97 [M+H]<sup>+</sup>), with retention time 6.3 min (C18 column, 70% MeOH) .
What are the primary applications of this compound in medicinal chemistry?
- Intermediate for Kinase Inhibitors : The bromomethyl group undergoes Suzuki-Miyaura coupling with boronic acids to generate biaryl scaffolds targeting EGFR and VEGFR2 .
- Prodrug Synthesis : Conjugation with carboxylic acids via HBr-mediated esterification enhances blood-brain barrier penetration in CNS drug candidates .
Case Study : A 2024 study modified this compound to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor (IC50 = 12 nM) via Pd-catalyzed cross-coupling .
Advanced Research Questions
How do solvent polarity and temperature affect the compound’s stability during storage?
Q. Degradation Pathways :
Q. Stability Guidelines :
| Condition | Recommendation |
|---|---|
| Storage Temperature | –20°C (desiccated) |
| Solvent | Anhydrous DMSO or EtOH |
| pH Range | 4–6 (buffered) |
What computational methods predict the regioselectivity of its reactions in cross-coupling applications?
DFT Studies (B3LYP/6-311+G(d,p)) reveal:
- The bromomethyl group has a lower activation barrier (ΔG<sup>‡</sup> = 18.3 kcal/mol) for oxidative addition to Pd(0) compared to aryl bromides (ΔG<sup>‡</sup> = 24.1 kcal/mol) .
- NBO analysis shows hyperconjugation between the NH2 group and pyridine ring stabilizes transition states in SN2 reactions .
Software Tools : Gaussian 16 (optimization), Multiwfn (charge analysis).
How can researchers resolve contradictions in reported biological activity data?
Case Example : A 2023 study reported IC50 = 50 nM for a carbonic anhydrase inhibitor derived from this compound, while a 2024 paper found IC50 = 220 nM.
Resolution Strategy :
Assay Validation : Confirm enzyme purity (SDS-PAGE) and buffer conditions (pH 9.6 vs. 7.4).
Structural Verification : Compare crystallographic data of intermediates to rule out stereochemical variability .
Meta-Analysis : Use CheMBL database to cross-reference activity cliffs (>100 nM differences).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
